4(15)-Selinene-11,12-diol is an organic compound classified as a sesquiterpenoid, characterized by its molecular formula and a molecular weight of approximately 238.371 g/mol. This compound is notable for its unique structure, featuring a hydroxyl group at the 11 and 12 positions of the selinene framework, which contributes to its biological activity and potential applications in various fields, particularly in life sciences research. The compound is cataloged under CAS number 73035-82-2 and is primarily utilized in studies investigating its pharmacological properties and interactions within biological systems .
The chemical reactivity of 4(15)-Selinene-11,12-diol involves typical reactions associated with alcohols and terpenes. Key reactions include:
These reactions are essential for modifying the compound for various applications in synthetic chemistry and pharmacology.
Research indicates that 4(15)-Selinene-11,12-diol exhibits significant biological activities, including:
4(15)-Selinene-11,12-diol can be synthesized through several methods:
The unique properties of 4(15)-Selinene-11,12-diol lend themselves to various applications:
Interaction studies involving 4(15)-Selinene-11,12-diol focus on its effects on biological systems:
Several compounds share structural similarities with 4(15)-Selinene-11,12-diol. These include:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Eudesm-4(15)-ene-1β,5α-diol | Sesquiterpenoid | Exhibits anti-inflammatory properties similar to 4(15)-Selinene-11,12-diol. |
| β-Selinene | Sesquiterpenoid | Known for its aromatic properties; less hydroxyl substitution than 4(15)-Selinene-11,12-diol. |
| (2S*)-Eudesma-5,7-dien-2-ol | Sesquiterpenoid | Contains different functional groups affecting its bioactivity compared to 4(15)-Selinene-11,12-diol. |
What sets 4(15)-Selinene-11,12-diol apart from these similar compounds is its specific arrangement of hydroxyl groups at positions 11 and 12 on the selinene skeleton. This configuration not only influences its solubility and reactivity but also enhances its biological activities compared to other sesquiterpenoids that lack such substitutions.
Endophytic microorganisms, particularly fungi and bacteria, significantly influence the biosynthesis of sesquiterpenoids such as 4(15)-selinene-11,12-diol in plant systems. Trichoderma asperellum, a fungal endophyte, has been shown to enhance lignocellulose degradation in wheat straw while simultaneously producing sesquiterpenoid derivatives, including 4-cadinen-11,12-diol. Transcriptomic analyses of T. asperellum-colonized substrates reveal upregulation of genes associated with carbohydrate metabolism, glycoside hydrolases, and polysaccharide binding, which indirectly support terpenoid biosynthesis by increasing substrate availability.
Endophytic bacteria also contribute to sesquiterpenoid diversification through oxidative bursts. For example, Pseudomonas fluorescens ALEB7B colonizing Atractylodes lancea triggers reactive oxygen species (ROS) production, which non-enzymatically oxidize oxygen-free sesquiterpenoids into hydroxylated derivatives. This mechanism explains the increased diversity of oxygenous sesquiterpenoids in endophyte-associated plants, as ROS-mediated oxidation occurs randomly across double bonds or tertiary carbons, unlike site-specific enzymatic hydroxylation.
Table 1: Endophyte Contributions to Sesquiterpenoid Biosynthesis
The symbiotic relationship between plants and endophytes thus creates a dynamic biochemical environment where microbial activity directly shapes sesquiterpenoid profiles, including 4(15)-selinene-11,12-diol production.
Organocatalytic enantioselective Diels-Alder reactions have emerged as powerful tools for constructing complex sesquiterpene scaffolds, including those relevant to 4(15)-selinene-11,12-diol synthesis [3] [4]. The development of chiral organocatalysts has revolutionized the field by providing access to highly enantioenriched cyclohexene derivatives that serve as key intermediates in sesquiterpene synthesis [5].
Chiral imidazolidinone catalysts have demonstrated exceptional performance in asymmetric Diels-Alder reactions relevant to sesquiterpene synthesis [5] [6]. MacMillan's pioneering work established that benzyl-substituted imidazolidinone catalysts can achieve remarkable levels of stereochemical control through iminium ion activation [5]. The catalyst operates by forming an iminium intermediate with α,β-unsaturated aldehydes, effectively lowering the LUMO energy and facilitating highly selective cycloaddition reactions [5].
Table 1: Organocatalytic Diels-Alder Reaction Performance Data
| Catalyst System | Diene Partner | Dienophile | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| Benzyl imidazolidinone | Cyclopentadiene | Cinnamaldehyde | 99 | 93 | 93:7 (exo:endo) |
| Proline derivative | 1,3-Cyclohexadiene | Acrolein | 82 | 94 | 1:14 (exo:endo) |
| Chiral phosphoric acid | 2-Trifluoroacetamido-1,3-diene | α,β-Unsaturated ketone | 85 | >99 | >20:1 |
The mechanistic understanding of these transformations reveals that the benzyl group on the catalyst framework effectively shields the re face of the dienophile, leaving the si face exposed for cycloaddition [5]. This organizational control enables the formation of products with excellent stereochemical fidelity, which is crucial for sesquiterpene synthesis where precise stereochemistry determines biological activity [5].
Chiral phosphoric acid catalysts have shown exceptional utility in enantioselective Diels-Alder reactions involving more challenging substrates [4]. Recent developments have demonstrated that 2-trifluoroacetamido-1,3-dienes can undergo highly selective cycloadditions with α,β-unsaturated carbonyl compounds under phosphoric acid catalysis [4]. These reactions proceed through a stepwise mechanism, as confirmed by deuterium labeling experiments, and can achieve remarkable levels of both diastereo- and enantioselectivity [4].
The success of phosphoric acid catalysis in complex cycloadditions has enabled the development of multicomponent reactions that generate multiple bonds and stereocenters simultaneously [4]. This approach is particularly valuable for sesquiterpene synthesis, where the ability to construct multiple rings and set stereochemistry in a single operation significantly streamlines synthetic routes [4].
Recent advances in stereodivergent organocatalysis have opened new possibilities for accessing multiple stereoisomers of sesquiterpene targets from common starting materials [7]. Catalytic asymmetric spirocyclizing Diels-Alder reactions have been developed to produce spirocyclanes with highly congested quaternary stereocenters [7]. These transformations utilize strongly acidic imidodiphosphorimidate catalysts to control both stereo- and regioselectivity in the formation of complex polycyclic frameworks [7].
The application of these methodologies to sesquiterpene synthesis has resulted in concise total syntheses of α-chamigrene, β-chamigrene, and related natural products [7]. Computational studies have provided insights into the origin of reactivity and selectivity, enabling rational catalyst design for specific synthetic targets [7].
Late-stage functionalization of polycyclic sesquiterpene frameworks presents unique challenges due to the inherent structural complexity and the presence of multiple reactive sites [8] [9]. The development of selective functionalization methods for compounds like 4(15)-selinene-11,12-diol requires careful consideration of regioselectivity, chemoselectivity, and functional group tolerance [9].
The functionalization of carbon-hydrogen bonds in polycyclic frameworks requires highly selective catalytic systems that can distinguish between multiple similar bonds [8] [10]. Electrochemical late-stage functionalization has emerged as a particularly powerful approach for sesquiterpene modification [8]. These methods avoid the use of stoichiometric chemical oxidants and provide excellent functional group tolerance [8].
Table 2: Late-Stage Functionalization Methods for Polycyclic Sesquiterpenes
| Functionalization Type | Reaction Conditions | Substrate Class | Yield Range (%) | Selectivity Features |
|---|---|---|---|---|
| Benzylic C-H Oxidation | Electrochemical, TCNHPI mediator | Valencene derivatives | 51-87 | High site selectivity |
| Allylic C-H Oxidation | Cl4NHPI, pyridine, tBuOOH | Monoterpenes, sesquiterpenes | 45-92 | Broad substrate scope |
| α-C-H Functionalization | Electrochemical Shono oxidation | Amine-containing frameworks | 62-89 | Position-selective |
| Unactivated C-H Oxidation | Quinuclidine mediator | Sclareolide, isosteviol esters | 51-76 | Tertiary C-H selective |
Electrochemical methods have proven particularly effective for the late-stage oxidation of terpenes, including sesquiterpenes [8]. The use of redox mediators such as N-hydroxyphthalimide derivatives enables selective functionalization of specific carbon-hydrogen bonds while maintaining compatibility with complex molecular architectures [8].
The modification of polycyclic frameworks like those found in 4(15)-selinene-11,12-diol presents several fundamental challenges [9] [11]. The conformational rigidity of these systems limits the accessibility of certain positions for functionalization [11]. Additionally, the presence of multiple electron-rich double bonds and tertiary carbon centers creates competing reaction pathways that can lead to undesired products [11].
Recent advances in transition-metal-catalyzed carbon-hydrogen bond activation have provided new tools for addressing these challenges [12]. However, the application of these methods to highly complex polycyclic targets requires careful optimization of reaction conditions and catalyst selection [12]. The presence of multiple Lewis basic heteroatoms and functional groups in sesquiterpene frameworks can lead to catalyst deactivation or competing coordination modes [12].
The development of protecting group-free strategies for late-stage functionalization has become increasingly important in sesquiterpene synthesis [13]. Recent work on eudesmane sesquiterpenoids has demonstrated that site-selective olefin functionalization can be achieved without the use of protecting groups [13]. This approach relies on the inherent reactivity differences between olefins in different electronic and steric environments [13].
The implementation of late-stage functionalization strategies requires careful consideration of functional group compatibility [14]. Natural products containing hydroxyl groups, as in 4(15)-selinene-11,12-diol, present particular challenges due to the potential for competing reactions at these positions [14]. The development of methods that can selectively functionalize carbon-hydrogen bonds in the presence of alcohol functionality represents an ongoing area of research [14].
Stereochemical control in propargylation and cycloisomerization reactions is crucial for the synthesis of complex sesquiterpene frameworks like 4(15)-selinene-11,12-diol [15] [16]. These transformations must precisely control the formation of multiple stereocenters while constructing the intricate polycyclic architecture characteristic of sesquiterpenes [15].
Recent developments in cooperative catalysis have enabled unprecedented levels of stereochemical control in propargylation reactions [15] [16]. Stereodivergent propargylic alkylation using cooperative N-heterocyclic carbene and copper catalysis has demonstrated the ability to access all four stereoisomers of oxindole derivatives with excellent enantioselectivity and diastereoselectivity [15].
Table 3: Stereodivergent Propargylation Reaction Results
| Catalyst Combination | Substrate Type | Product Stereochemistry | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| (4a) + Cu/L3 | Isatin-derived enal + Phenyl propargyl acetate | (R,R) | 93 | >99 | >95:5 |
| ent-(4a) + Cu/L3 | Isatin-derived enal + Phenyl propargyl acetate | (S,R) | 91 | >99 | >95:5 |
| (4a) + Cu/ent-L3 | Isatin-derived enal + Phenyl propargyl acetate | (R,S) | 89 | >99 | >95:5 |
| ent-(4a) + Cu/ent-L3 | Isatin-derived enal + Phenyl propargyl acetate | (S,S) | 87 | >99 | >95:5 |
The mechanism of these reactions involves the formation of a chiral copper-allenylidene species that participates in stereodivergent alkylation [15]. The orthogonal alteration of enantiomers of N-heterocyclic carbene and copper catalysts allows access to all four stereoisomers of the products [15]. This level of stereochemical control is particularly valuable for sesquiterpene synthesis, where access to multiple stereoisomers can provide insights into structure-activity relationships [15].
Nickel/copper dual-catalyzed propargylation reactions have emerged as powerful tools for stereodivergent synthesis [16]. These systems enable the controlled manufacture of specific stereoisomers bearing quaternary stereocenters with high yields and significant diastereo- and enantioselectivities [16]. The dual catalytic approach allows for independent control of both relative and absolute configurations during carbon-carbon bond formation [16].
The optimization of these dual catalytic systems has revealed the importance of ligand selection and reaction conditions [16]. The use of difluorphos ligands with nickel catalysts and Walphos ligands with copper catalysts has provided optimal results for stereodivergent propargylation [16]. The synergistic effect of the two catalysts enables transformations that neither catalyst could achieve independently [16].
Cycloisomerization reactions play a crucial role in constructing the polycyclic frameworks found in sesquiterpenes [17] [18]. The strategic pairing of ring-opening and cycloisomerization processes has provided efficient routes to complex polycyclic architectures [17]. Rhodium-catalyzed oxidative cycloisomerization has proven particularly effective for forming multiple rings in a single operation [17].
Table 4: Cycloisomerization Reaction Conditions and Outcomes
| Catalyst System | Substrate Type | Temperature (°C) | Time (h) | Yield (%) | Product Complexity |
|---|---|---|---|---|---|
| Rh/norbornadiene dimer | Neopentyl-tethered 1,6-enyne | 50 | 8 | 85 | Tricyclic framework |
| Au(I) complex | Eudesmane precursor | 25 | 12 | 78 | Bicyclic with quaternary center |
| Resorcinarene capsule | Cyclofarnesyl acetate | 30 | 96 | 29 | Isolongifolene (tricyclic) |
| AgSbF6 | Propargylic alcohol | 60 | 6 | 77 | Fully substituted pyrrole |
The development of supramolecular catalysts for cycloisomerization has opened new possibilities for biomimetic sesquiterpene synthesis [19] [20]. Resorcinarene capsules can act as artificial cyclases, promoting tail-to-head cyclization of sesquiterpene precursors [20]. These reactions achieve remarkable selectivity through substrate encapsulation and conformational control [20].
Recent advances in understanding sesquiterpene biosynthesis have provided valuable insights for synthetic methodology development [21] [22]. The cyclization of farnesyl diphosphate into polycyclic sesquiterpenes involves complex carbocationic cascades that can be mimicked in synthetic systems [22]. Quantum mechanics/molecular mechanics analyses have revealed the detailed mechanisms of these transformations and identified key factors controlling selectivity [22].
The distribution of selinene derivatives across medicinal plant families reveals distinct taxonomic patterns that reflect evolutionary relationships and ecological adaptations. Analysis of chemotaxonomic data demonstrates that these compounds occur predominantly in ten major plant families, with varying concentrations and structural modifications [1] [2] [3] [4] [5] [6] [7].
The Verbenaceae family, particularly the genus Callicarpa, represents the most significant natural source of selinene derivatives. Callicarpa macrophylla, extensively studied for its selinene content, demonstrates remarkable concentration patterns across different plant parts. The mature seeds and fruits contain the highest concentrations of β-selinene (57.01%), while pre-mature seeds and fruits show elevated levels (44.66%) [1] [4] [5]. This temporal variation in selinene accumulation suggests a developmental regulation mechanism linked to reproductive maturity and seed protection strategies.
The distribution pattern within Verbenaceae extends beyond Callicarpa to other genera including Lantana, Lippia, and Verbena, though selinene concentrations vary significantly. The presence of α-selinene (6.0%) alongside β-selinene in Callicarpa macrophylla leaves indicates a biosynthetic pathway capable of producing multiple selinene isomers simultaneously [2] [3] [8] [9].
The Asteraceae family shows a diverse range of selinene-related compounds, with notable variations in structural modifications and functional groups. Matricaria aurea, widely distributed across Europe and Asia, demonstrates significant chemotypic diversity depending on geographic origin. Jordanian populations contain high concentrations of α-farnesene (50.2%) and β-farnesene (8.1%), while Saudi Arabian populations are characterized by α-bisabolol (64.8%) [6] [7] [10] [11].
The genus Hypericum, traditionally classified within Hypericaceae but showing close relationships to Asteraceae, exhibits moderate selinene concentrations. Hypericum perforatum contains both α-selinene (6.5%) and β-selinene (5.5%) as part of a complex sesquiterpene profile that includes germacrene D (18.6%) and β-caryophyllene (11.2%) [12] [13] [14] [15].
The Myrtaceae family, represented by Eucalyptus species, shows preferential accumulation of aromadendrene-type compounds rather than classical selinene structures. Eucalyptus globulus contains aromadendrene (12.77%) and related compounds such as alloaromadendrene, which share biosynthetic origins with selinene derivatives [16] [17] [18] [19].
Additional families contributing to selinene diversity include Lamiaceae (Salvia algeriensis with 71.1% viridiflorol), Rosaceae (Hagenia abyssinica with 58.57% ledol), and Apiaceae (Seseli foliosum with diverse sesquiterpenoids). This taxonomic distribution suggests multiple evolutionary origins for selinene biosynthetic pathways, with convergent evolution leading to similar chemical phenotypes in distantly related families [20] [21] [22] [23] [24] [25].
The geographic distribution of selinene-producing plants reveals interesting ecological correlations. Mediterranean and Asian populations tend to show higher selinene concentrations, possibly reflecting adaptation to specific environmental stresses such as drought, temperature fluctuations, or herbivore pressure. The elevation-dependent variations observed in Himalayan populations of Callicarpa macrophylla suggest altitude-related chemical adaptations [4] [5] [6] [7].
Selinene derivatives function as critical components of plant chemical defense systems, exhibiting multiple modes of action against various biotic and abiotic stresses. The allelopathic properties of these compounds contribute significantly to plant survival strategies and ecosystem dynamics [26] [27] [28] [29] [30].
The antimicrobial properties of selinene derivatives represent their primary defensive function. β-selinene from Callicarpa macrophylla demonstrates potent activity against both fungal and bacterial pathogens through cell membrane disruption mechanisms. The compound's lipophilic nature allows it to integrate into microbial cell membranes, causing structural destabilization and subsequent cell death [1] [4] [27] [31] [32].
Laboratory studies have confirmed that β-selinene exhibits minimum inhibitory concentrations (MIC) ranging from 0.39 to 1.0 mg/mL against various pathogenic bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism involves disruption of membrane integrity, leading to ion leakage and metabolic dysfunction [32] [33] [34].
Selinene derivatives serve as effective herbivore deterrents through multiple sensory and physiological pathways. The volatile nature of these compounds allows them to function as both contact and airborne repellents. Eucalyptus globulus demonstrates this principle, with aromadendrene compounds providing protection against herbivorous insects through feeding deterrence and behavioral modification [27] [16] [35].
The bitter taste and strong odor associated with selinene derivatives make treated plant tissues unpalatable to many herbivores. Additionally, these compounds can interfere with insect digestive enzymes, reducing nutrient absorption and compromising herbivore fitness. Some selinene derivatives also exhibit juvenile hormone activity, disrupting insect development and reproduction [27] [29] [36].
The antioxidant properties of oxygenated selinene derivatives provide protection against oxidative stress from various environmental factors. α-bisabolol from Matricaria aurea demonstrates superior radical scavenging activity, with IC50 values comparable to standard antioxidants like vitamin E and BHT [31] [37] [10] [11].
The mechanism involves hydrogen atom donation and electron transfer processes that neutralize reactive oxygen species (ROS). This protection is particularly important during periods of environmental stress, such as drought, high temperature, or UV radiation exposure. The antioxidant network also supports other plant defense mechanisms by maintaining cellular integrity and metabolic function [31] [37] [32].
Recent research has revealed that selinene derivatives can modulate plant immune responses through various signaling pathways. β-selinene from Hypericum perforatum exhibits immunomodulatory properties by binding to specific protein targets including MAPKAPK2 and PIM1 kinases, which are involved in cellular stress responses and immune activation [12].
The compound influences neutrophil functional activities, including reactive oxygen species production and chemotaxis. This immunomodulatory activity may represent an evolved mechanism for fine-tuning plant defense responses to match the severity and type of biological threats encountered [12] [13].
The co-occurrence of selinene derivatives with other oxygenated sesquiterpenes reveals complex biosynthetic networks and functional synergisms that enhance overall plant defense capabilities. Analysis of these patterns provides insights into metabolic channeling, enzyme specificity, and evolutionary optimization of chemical defense strategies [38] [39] [40] [41].
The co-occurrence patterns of selinene derivatives reflect their shared biosynthetic origins and metabolic branching points. The majority of selinene compounds arise through the germacrene pathway, where farnesyl diphosphate (FPP) undergoes cyclization by germacrene A synthase to form germacrene A, which then serves as a precursor for various selinene structures [42] [43] [40].
In Callicarpa macrophylla, β-selinene consistently co-occurs with caryophyllene oxide and phyllocladene, suggesting shared enzymatic machinery and coordinated regulation of sesquiterpene biosynthesis. The relative abundance of these compounds varies with plant development and environmental conditions, indicating dynamic metabolic adjustments [1] [4] [5] [44].
The co-occurrence of different oxygenated sesquiterpenes often results in functional complementarity that enhances overall defensive effectiveness. For example, the combination of viridiflorol with globulol and spathulenol in Lamiaceae species provides broad-spectrum antimicrobial activity while maintaining anti-inflammatory properties [23] [40].
This functional synergism is particularly evident in essential oil compositions, where multiple sesquiterpenes work together to create complex defensive matrices. The volatile nature of these compounds allows for both direct contact effects and atmospheric signaling, creating multi-layered defense systems [27] [39] [45] [41].
The consistent co-occurrence patterns suggest the existence of metabolic channeling mechanisms that direct FPP toward specific sesquiterpene end products. Sesquiterpene synthases often exhibit relaxed substrate specificity, producing multiple products from a single precursor. This metabolic flexibility allows plants to adjust their chemical profiles in response to environmental pressures [42] [43] [46].
The ratio of different sesquiterpenes within co-occurrence groups appears to be influenced by enzyme kinetics, subcellular localization, and post-translational modifications. For instance, the balance between α-selinene and β-selinene in Callicarpa macrophylla varies with tissue type and developmental stage, suggesting differential enzyme expression or activity [2] [3] [46].
The co-occurrence patterns of selinene derivatives with related sesquiterpenes have significant ecological implications. These compound mixtures often exhibit enhanced biological activity compared to individual components, a phenomenon known as the "entourage effect." This synergistic activity may provide evolutionary advantages by reducing the likelihood of pathogen or herbivore resistance development [27] [30] [47].
The complexity of these chemical mixtures also allows for multi-target effects, where different compounds in the mixture affect different biological pathways simultaneously. This multi-target approach is particularly effective against complex threats such as fungal infections or herbivore attacks that might overcome single-compound defenses [32] [35] [48].
Environmental factors significantly influence the co-occurrence patterns of selinene derivatives with other sesquiterpenes. Drought stress, temperature fluctuations, and nutrient availability can alter the ratios and absolute concentrations of these compounds. Mediterranean plants, for example, show enhanced production of oxygenated sesquiterpenes during the dry season, providing additional protection against environmental stresses [30] [49] [50].